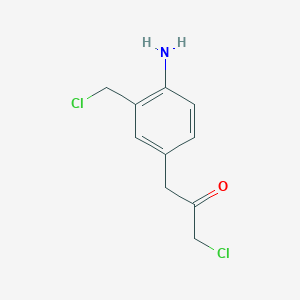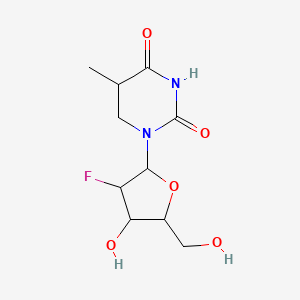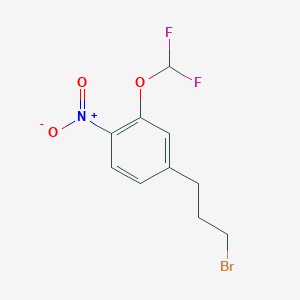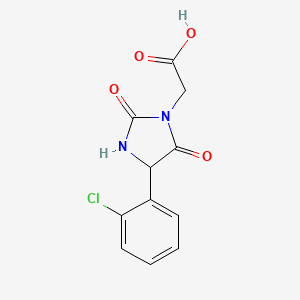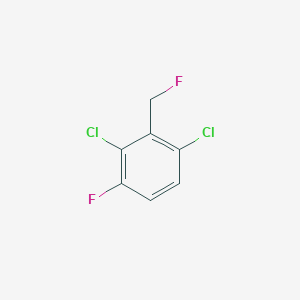
1-(3-Bromopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene is an organic compound with a complex structure, characterized by the presence of bromine, ethoxy, and trifluoromethoxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with ethoxy and trifluoromethoxy groups. The bromopropyl group is then introduced through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring, altering the compound’s properties.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions where an electrophile replaces a hydrogen atom.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Bromopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. The bromopropyl group can participate in nucleophilic substitution reactions, while the ethoxy and trifluoromethoxy groups can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-2-ethoxy-6-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
- 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethoxy)benzene
These compounds share structural similarities but differ in the specific substituents attached to the benzene ring.
Propriétés
Formule moléculaire |
C12H14BrF3O2 |
|---|---|
Poids moléculaire |
327.14 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-1-ethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O2/c1-2-17-10-6-3-7-11(18-12(14,15)16)9(10)5-4-8-13/h3,6-7H,2,4-5,8H2,1H3 |
Clé InChI |
CRWOYFCMWPHPTG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC=C1)OC(F)(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide;sulfuric acid](/img/structure/B14052469.png)

![(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)
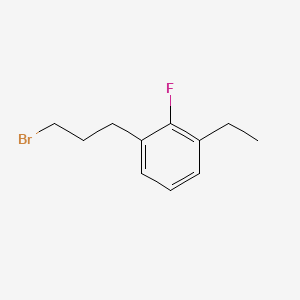

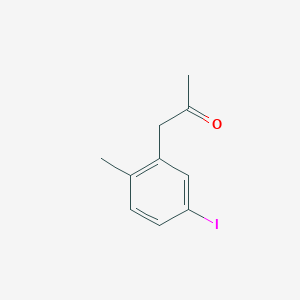
![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
